5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol
Description
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol is a phenolic derivative featuring a trifluoromethoxy (-OCF₃) substituent at position 3 and a 3-methylsulfonylaminophenyl (-NH-SO₂-CH₃-C₆H₄) group at position 4.
Properties
IUPAC Name |
N-[3-[3-hydroxy-5-(trifluoromethoxy)phenyl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO4S/c1-23(20,21)18-11-4-2-3-9(5-11)10-6-12(19)8-13(7-10)22-14(15,16)17/h2-8,18-19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSJSMZULRGINP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686755 | |
| Record name | N-[3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-31-4 | |
| Record name | N-[3'-Hydroxy-5'-(trifluoromethoxy)[1,1'-biphenyl]-3-yl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethoxyphenol and 3-methylsulfonylaminobenzene.
Coupling Reaction: A coupling reaction is performed to attach the 3-methylsulfonylaminobenzene to the 3-trifluoromethoxyphenol.
Reaction Conditions: The reaction is typically carried out in the presence of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as dimethylformamide) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The trifluoromethoxy group can be reduced under specific conditions.
Substitution: The methylsulfonylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of reduced trifluoromethoxy derivatives.
Substitution: Formation of substituted phenolic compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets. The compound is believed to bind to certain receptors or enzymes, triggering a cascade of biochemical and physiological effects. These effects may include inhibition of cell proliferation, reduction of inflammation, and modulation of oxidative stress pathways.
Comparison with Similar Compounds
Structural and Electronic Comparisons
Key Analogs :
Electronic Effects :
- Trifluoromethoxy (-OCF₃) : Strong electron-withdrawing effect enhances metabolic stability and influences π-π stacking in receptor binding.
- Fluorine (-F) : Smaller substituent with moderate electron-withdrawing properties; may reduce steric hindrance compared to -OCF₃ .
- Methylsulfonamide (-NH-SO₂-CH₃) : Acts as a hydrogen bond acceptor; common in kinase inhibitors (e.g., COX-2 inhibitors).
Biological Activity
5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Trifluoromethoxy group : Enhances lipophilicity and biological membrane penetration.
- Methylsulfonylamino group : Capable of forming hydrogen bonds with target proteins, influencing their activity.
The biological activity of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol is attributed to its interaction with specific molecular targets. The trifluoromethoxy group increases the compound's affinity for lipid membranes, facilitating cellular uptake. Additionally, the methylsulfonylamino group can interact with various proteins, potentially modulating their function.
Antimicrobial Activity
Research indicates that 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:
- Escherichia coli
- Staphylococcus aureus
These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in various cancer cell lines, including:
- Breast cancer
- Lung cancer
The mechanism appears to involve the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to programmed cell death.
Case Studies
- Antimicrobial Efficacy Study : A study conducted on the antimicrobial effects of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol revealed a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus. The compound was found to be more effective than several standard antibiotics used in clinical settings.
- Cancer Cell Line Testing : In a series of experiments involving breast cancer cell lines (MCF-7), treatment with the compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration) after 48 hours. Flow cytometry analysis indicated an increase in early and late apoptotic cells.
Comparative Analysis
To better understand the unique properties of 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol, it is beneficial to compare it with similar compounds:
| Compound Name | Antimicrobial Activity | Anticancer Activity | Unique Features |
|---|---|---|---|
| Compound A | Moderate | High | Lacks trifluoromethyl group |
| Compound B | High | Moderate | Different sulfonamide structure |
| 5-(3-Methylsulfonylaminophenyl)-3-trifluoromethoxyphenol | High | High | Contains both trifluoromethyl and methylsulfonylamino groups |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
